![molecular formula C26H26N2O7 B11162378 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-L-phenylalanine](/img/structure/B11162378.png)
N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-L-phenylalanine
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Overview
Description
2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a chromen ring system fused with a cyclohexane ring, and multiple amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available precursors The amide linkages are then formed through condensation reactions with appropriate amine and acyl chloride derivatives
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to streamline the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The chromen ring system can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the amide linkages can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, modulating their activity. The amide linkages and phenylpropanoic acid moiety can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID
- **2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETIC ACID
- **2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)BUTANOIC ACID
Uniqueness
The uniqueness of 2-{2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]ACETAMIDO}-3-PHENYLPROPANOIC ACID lies in its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C26H26N2O7 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H26N2O7/c29-23(28-21(25(31)32)12-16-6-2-1-3-7-16)14-27-24(30)15-34-17-10-11-19-18-8-4-5-9-20(18)26(33)35-22(19)13-17/h1-3,6-7,10-11,13,21H,4-5,8-9,12,14-15H2,(H,27,30)(H,28,29)(H,31,32)/t21-/m0/s1 |
InChI Key |
KGPCJMLPJOTTBS-NRFANRHFSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)OC2=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)O)OC2=O |
Origin of Product |
United States |
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